Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine
Description
Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine (CAS: 1343437-60-4) is a pyrimidine-derived amine with the molecular formula C₇H₁₁N₃. Its structure features a 5-methylpyrimidin-2-yl group linked via an ethyl chain to a methylamine moiety. The compound’s InChIKey is CFFGIMYRJABJLC-UHFFFAOYSA-N, and its SMILES representation is CC1=CN=C(CNC)N=C1 . This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the design of receptor-targeted ligands and enzyme inhibitors.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-2-(5-methylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C8H13N3/c1-7-5-10-8(11-6-7)3-4-9-2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
PBLLBNZGLBDKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)CCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine typically involves the reaction of 5-methylpyrimidine with ethylamine under controlled conditions. The process may include steps such as:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring into an aromatic structure.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific solvents like dichloromethane, ethyl acetate, or chloroform can enhance the efficiency of the process .
Chemical Reactions Analysis
Amine Functional Group Reactions
The secondary amine group participates in characteristic nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides yields amides. For example:
Reagents : Acetic anhydride, pyridine
Conditions : 60°C, 1 hour
Product : N-acetylated derivative .
| Reaction Component | Details |
|---|---|
| Yield | 88% (analogous system) |
| Mechanism | Nucleophilic attack by the amine on the electrophilic carbonyl carbon. |
Salt Formation
Protonation with acids forms stable salts:
Reagents : HCl (gas or aqueous)
Conditions : Room temperature in methanol or ethanol
Product : Dihydrochloride salt (e.g., PubChem CID 132371638) .
Pyrimidine Ring Reactions
The pyrimidine ring undergoes electrophilic substitution and coordination:
Electrophilic Substitution
The 5-methyl group directs electrophiles to positions 4 and 6 via hyperconjugation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-5-methylpyrimidin-2-yl derivative |
| Halogenation | Cl₂/FeCl₃ (for chlorination) | 4-Chloro-5-methylpyrimidin-2-yl derivative |
Metal Coordination
Pyrimidine nitrogens act as ligands in metal complexes:
Example : Coordination with Pd(II) in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Ethyl Chain Modifications
The ethylene spacer is susceptible to oxidation and alkylation:
Oxidation
Reagents : KMnO₄ (aqueous, acidic)
Conditions : Heating under reflux
Product : 2-(5-Methylpyrimidin-2-yl)acetic acid (via ketone intermediate).
Alkylation
Reagents : Alkyl halides (e.g., methyl iodide)
Conditions : K₂CO₃, DMF, 130°C
Product : Quaternary ammonium salts.
Reductive Transformations
The amine and pyrimidine moieties undergo reduction under specific conditions:
Amine Reduction
Reagents : LiAlH₄ (anhydrous ether)
Product : Primary amine (via N-demethylation).
Pyrimidine Ring Reduction
Reagents : H₂/Pd-C (high pressure)
Product : Partially saturated dihydropyrimidine derivatives .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings if halogenated:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, NaOtBu | N-Arylpyrimidin-2-amine derivatives |
Biological Interaction Pathways
While not a direct chemical reaction, the compound’s pyrimidine nitrogen engages in hydrogen bonding with biological targets (e.g., Tyr683 in PDE10A), influencing its pharmacological profile .
Scientific Research Applications
Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with the replication of certain pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Compound 1 : 2-(5-Bromopyrimidin-2-YL)ethylamine (CAS: 1216240-73-1)
- Structure : Replaces the 5-methyl group with bromine.
- Molecular Formula : C₇H₁₀BrN₃.
- Key Differences: The bromine atom increases molecular weight (228.1 g/mol vs. 137.2 g/mol) and lipophilicity (logP ~1.5 vs. ~0.8).
Compound 2 : 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS: N/A)
- Structure : Substitutes the 5-methyl group with a 4-methoxyphenyl group.
- Molecular Formula : C₁₁H₁₁N₃O.
- Likely enhanced binding to aromatic residues in enzyme active sites compared to the methyl group .
Modifications to the Ethylamine Linker
Compound 3 : 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine Hydrochloride (CID: 155970679)
- Structure : Extends the ethyl chain with a difluorophenyl group and adds a methoxyethylamine.
- Molecular Formula : C₁₆H₁₉F₂N₃O.
- Key Differences :
Compound 4 : F15599 (Pierre Fabre Laboratories)
- Structure : Incorporates a 4-fluoropiperidinylmethyl group and a 3-chloro-4-fluorobenzoyl moiety.
- Key Differences :
Heterocyclic and Aliphatic Modifications
Compound 5 : 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
- Structure : Replaces the 5-methyl group with a 4-methylpiperazine ring.
- Molecular Formula : C₉H₁₄N₆.
- Key Differences :
Compound 6 : 2-(5-Ethylpyridin-2-yl)ethan-1-amine Dihydrochloride (CAS: 17624-15-6)
Comparative Analysis Table
| Property | Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine | Compound 1 (Br) | Compound 2 (Ph-OCH₃) | Compound 4 (F15599) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 137.2 | 228.1 | 201.2 | ~500 (estimated) |
| logP | ~0.8 | ~1.5 | ~1.2 | ~3.0 |
| Key Functional Groups | 5-methylpyrimidine, ethylamine | 5-bromo, ethylamine | 4-methoxyphenyl, amine | Fluoropiperidine, benzoyl |
| Biological Relevance | Scaffold for receptor ligands | Cross-coupling synthon | Enzyme inhibition | 5-HT₁A agonism |
Biological Activity
Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine is a compound that belongs to a class of molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SARs).
Synthesis
The synthesis of this compound typically involves the alkylation of pyrimidine derivatives. Recent studies have explored various synthetic pathways to enhance yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to optimize reaction efficiency.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that certain pyrimidine derivatives can significantly inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
- IC50 Values : Compounds similar to this compound have shown IC50 values around 0.04 μmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies indicate that pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells.
- Inhibition Studies : A series of substituted pyrimidines exhibited significant inhibition against rat liver DHFR, with some compounds demonstrating potent antitumor activity in vivo against methotrexate-resistant tumors .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of specific substituents on the pyrimidine ring plays a crucial role in enhancing its pharmacological properties.
| Compound | Substituent | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | Benzyl | 7.9 | Moderate DUB Inhibitor |
| 2 | Nitro | 3.1 | Enhanced DHFR Inhibition |
| 3 | Ethyl | 8.23 | Anti-inflammatory |
This table summarizes key findings from SAR studies, highlighting how different substituents affect the biological activity of related compounds .
Case Studies
- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, pyrimidine derivatives showed significant reduction in inflammation compared to controls, with ED50 values indicating strong anti-inflammatory effects similar to indomethacin .
- Antitumor Efficacy : In a study involving murine reticulosarcoma models, certain derivatives demonstrated substantial tumor growth inhibition, correlating with their DHFR inhibitory activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine, and how is its structural integrity validated?
- Methodology :
- Synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with precursors like 5-methylpyrimidin-2-ylboronic acid and methyl[2-bromoethyl]amine. Purification via column chromatography (hexane/acetone gradient) yields the compound in moderate-to-high purity .
- Characterization : Validate structure using ESI-MS for molecular weight confirmation (e.g., ES/MS m/z 254.1 (M+H)) and NMR spectroscopy (¹H/¹³C) to confirm amine and pyrimidine protons. Elemental analysis ensures stoichiometric accuracy .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Retention time comparison against standards ensures >95% purity .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Q. How can researchers evaluate the compound’s potential as a ligand in coordination chemistry?
- Methodology :
- Metal Binding : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in anhydrous solvents (e.g., THF) and monitor complex formation via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands .
- Catalytic Activity : Test metal-ligand complexes in model reactions (e.g., oxidation of alkanes) to assess catalytic efficiency and turnover frequency (TOF) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodology :
- QSAR Modeling : Use MOE or similar software to correlate antibacterial activity with descriptors like Log P (lipophilicity) and SMR (steric effects). Validate models using leave-one-out cross-validation (r² > 0.8) .
- Molecular Docking : Dock derivatives into bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina. Prioritize compounds with binding energies < -7.0 kcal/mol and hydrogen-bonding interactions .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay Optimization : Standardize protocols for MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria. Control variables like inoculum size and solvent (DMSO ≤1% v/v) .
- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Combine with transcriptomics to identify upregulated resistance genes .
Q. What are the key considerations for characterizing the solid-state properties of this compound?
- Methodology :
- Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Use X-ray diffraction (Cu-Kα radiation) to resolve bond lengths and angles. Analyze π-π stacking distances (e.g., 3.5–4.0 Å) for supramolecular interactions .
- Thermal Analysis : Perform DSC/TGA to determine melting points (e.g., 105–106°C) and decomposition profiles. Correlate with computational lattice energy calculations .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
